

limit of detection and quantification for 3,5-DMHA methods

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Compound of Interest

Compound Name: 3,5-Dimethylhippuric acid

CAS No.: 23082-14-6

Cat. No.: B1194433

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This guide provides an in-depth technical comparison of analytical methods for the detection and quantification of 3,5-Dimethylhexylamine (3,5-DMHA), also known as Octodrine. It is designed for researchers and analytical scientists requiring robust protocols for doping control, supplement verification, or toxicological screening.

Executive Summary: Method Performance Matrix

The choice of analytical method for 3,5-DMHA depends heavily on the required sensitivity (LOD/LOQ) and the matrix complexity (urine vs. solid supplement powder).

Feature	LC-MS/MS (QqQ)	GC-MS (EI)	HPLC-UV (Derivatized)
Primary Utility	Trace quantification (Biological fluids)	Confirmation & Screening (Supplements)	QC/Routine testing (Raw materials)
Typical LOD	0.5 – 5 ng/mL (ppb)	10 – 50 ng/mL (ppb)	0.5 – 1 µg/mL (ppm)
Typical LOQ	1 – 10 ng/mL (ppb)	50 – 100 ng/mL (ppb)	2 – 5 µg/mL (ppm)
Selectivity	Excellent (MRM transitions)	High (Spectral fingerprint)	Moderate (Depends on column/derivatization)
Sample Prep	Minimal (Dilute-and-Shoot or LLE)	Moderate (Requires Derivatization)	High (Requires Pre-column Derivatization)
Throughput	High	Medium	Low to Medium

Compound Identity & Analytical Challenges

Before selecting a method, the analyst must address the specific physicochemical properties of 3,5-DMHA.

- **Nomenclature Ambiguity:** "3,5-DMHA" is a trade name often used interchangeably for two distinct isomers: 2-amino-6-methylheptane (Octodrine) and 2-amino-5-methylheptane. Chromatographic separation of these isomers is critical for accurate quantification.
- **Lack of Chromophore:** As an aliphatic amine, 3,5-DMHA lacks a conjugated π -system, rendering it invisible to standard UV detection (254 nm) without derivatization.
- **Volatility:** The free base form is volatile; samples must be kept in acidic conditions (salt form) during processing to prevent evaporative loss.

Gold Standard: LC-MS/MS (Triple Quadrupole)

Context: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for detecting 3,5-DMHA in biological matrices (urine, plasma) due to its superior sensitivity and lack of derivatization requirements.

Experimental Protocol

- **Instrument:** UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).
- **Column:** C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 μ m).
- **Mobile Phase:**
 - A: 0.1% Formic Acid in Water (Protonation source).
 - B: 0.1% Formic Acid in Acetonitrile.[\[1\]](#)
- **Gradient:** 5% B to 95% B over 10 minutes.

Self-Validating Workflow (Step-by-Step):

- **Sample Prep (Urine):** Dilute 100 μ L urine with 900 μ L Mobile Phase A containing Internal Standard (IS) (e.g., Heptaminol or deuterated DMAA). Centrifuge at 10,000 x g for 5 mins.

- Injection: Inject 5 μ L of supernatant.
- Detection (MRM): Operate in ESI+ mode. Monitor two transitions:
 - Quantifier:
(Characteristic amine fragment).
 - Qualifier:
(Hydrocarbon chain fragment).
- Validation: The ratio of Quantifier/Qualifier peak areas must match the reference standard within $\pm 20\%$.

Performance Data:

- LOD: ~ 1 ng/mL (Signal-to-Noise > 3).
- LOQ: ~ 5 ng/mL (Signal-to-Noise > 10 , %CV $< 15\%$).
- Linearity:
over 5–1000 ng/mL range.

Confirmation Standard: GC-MS[2]

Context: Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for forensic confirmation and supplement analysis. Due to the polarity of the amine group, derivatization is mandatory to improve peak shape and volatility.

Experimental Protocol

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
- Column: HP-5ms (5% Phenyl Methyl Silox), 30m x 0.25mm x 0.25 μ m.
- Derivatization Agent: TFA (Trifluoroacetic Anhydride) or PFPA (Pentafluoropropionic Anhydride).

Step-by-Step Derivatization:

- Extraction: Extract sample (powder/liquid) into 0.1 M HCl. Basify with NaOH to pH > 12 .

- LLE: Extract free base into ethyl acetate or hexane.
- Reaction: Add 50 μ L TFAA to the organic layer. Incubate at 60°C for 20 mins.
- Dry Down: Evaporate under nitrogen and reconstitute in ethyl acetate.
- Injection: Splitless injection at 250°C.

Performance Data:

- LOD: ~20 ng/mL.
- LOQ: ~50 ng/mL.
- Identification: Matches NIST library spectra for N-trifluoroacetyl-2-amino-6-methylheptane.

Accessible Alternative: HPLC-UV (with Derivatization)[3][4][5]

Context: For labs lacking MS capabilities, HPLC-UV is viable only if the molecule is tagged with a chromophore.

Experimental Protocol

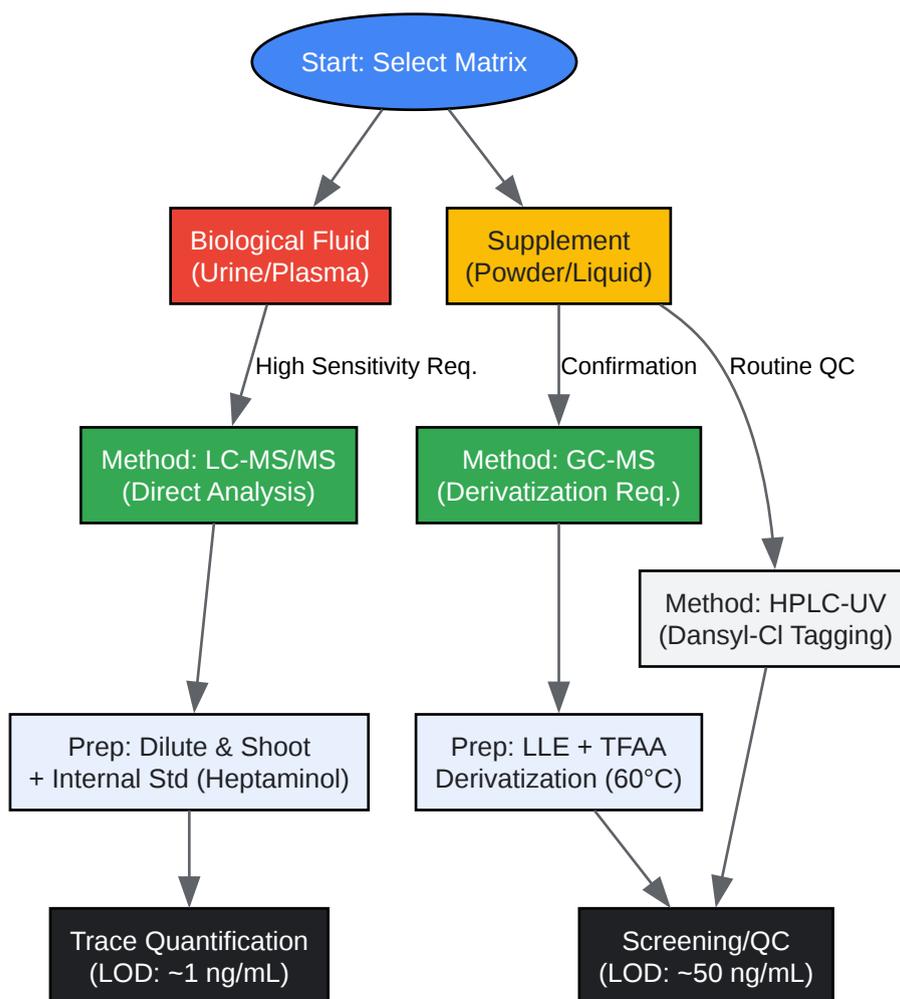
- Reagent: Dansyl Chloride (DNS-Cl) or OPA (o-Phthalaldehyde).
- Reaction: Mix sample with DNS-Cl in carbonate buffer (pH 9.5). Incubate at 60°C for 40 mins (dark).
- Detection: UV at 254 nm (Dansyl) or Fluorescence (Ex 340nm / Em 450nm for OPA).

Performance Data:

- LOD: ~0.5 μ g/mL (500 ppb).
- LOQ: ~1.5 μ g/mL.
- Limitation: Low specificity; susceptible to interference from other amines (e.g., amino acids in biological samples).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and the specific LC-MS/MS workflow, ensuring the correct method is applied to the correct matrix.



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Caption: Decision matrix for 3,5-DMHA analysis, correlating sample matrix to optimal instrument workflow and expected sensitivity limits.

References

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